

# Application Notes and Protocols: Investigating Thrombin Generation with SAR107375

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SAR107375** is a potent and selective, orally active dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa), two key enzymes in the coagulation cascade.[1][2] Its mechanism of action makes it a valuable tool for investigating the dynamics of thrombin generation, a critical process in hemostasis and thrombosis. These application notes provide detailed protocols and guidance for utilizing **SAR107375** to study its effects on thrombin generation in human plasma.

# Mechanism of Action: Dual Inhibition of the Coagulation Cascade

**SAR107375** exerts its anticoagulant effect by directly and competitively inhibiting two crucial points in the coagulation cascade:

- Factor Xa Inhibition: By binding to Factor Xa, **SAR107375** prevents the conversion of prothrombin to thrombin, thereby reducing the burst of thrombin generation.
- Thrombin Inhibition: SAR107375 also directly inhibits thrombin, preventing the cleavage of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors.



This dual inhibition provides a comprehensive suppression of thrombin generation and its downstream effects.

# Investigating Thrombin Generation using the Calibrated Automated Thrombogram (CAT) Assay

The Calibrated Automated Thrombogram (CAT) assay is a widely used method to continuously measure the generation of thrombin in plasma over time. The resulting thrombin generation curve provides several key parameters that offer insights into the overall potential of a plasma sample to form thrombin.

## **Key Thrombin Generation Assay (TGA) Parameters:**

- Lag Time (min): The time from the initiation of coagulation until the start of thrombin generation.
- Time to Peak (min): The time taken to reach the maximum thrombin concentration.
- Peak Height (nM): The maximum concentration of thrombin generated.
- Endogenous Thrombin Potential (ETP) (nM\*min): The total amount of thrombin generated over time, represented by the area under the thrombin generation curve.

# Expected Effects of SAR107375 on Thrombin Generation

As a dual inhibitor of Factor Xa and thrombin, **SAR107375** is expected to have a significant impact on the thrombin generation curve. The inhibition of Factor Xa will delay and reduce the overall amount of thrombin produced, while the direct inhibition of thrombin will further decrease the measurable active thrombin. This combined effect typically results in:

- Prolonged Lag Time and Time to Peak: Due to the inhibition of the initial steps of thrombin generation.
- Reduced Peak Height: As the maximum rate of thrombin generation is suppressed.



 Reduced Endogenous Thrombin Potential (ETP): Reflecting the overall decrease in the total amount of thrombin generated.

### **Quantitative Data**

**SAR107375** has been shown to be highly active in a thrombin generation time (TGT) coagulation assay in human platelet-rich plasma (PRP), with a reported active concentration of  $0.39 \, \mu M.[1][2]$ 

The following table provides an illustrative example of the expected dose-dependent effects of **SAR107375** on key thrombin generation parameters in human plasma. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

| SAR107375<br>Concentrati<br>on (µM) | Lag Time<br>(min) | Time to<br>Peak (min) | Peak Height<br>(nM) | ETP<br>(nM*min) | % Inhibition of ETP |
|-------------------------------------|-------------------|-----------------------|---------------------|-----------------|---------------------|
| 0 (Control)                         | 3.5               | 6.0                   | 300                 | 1500            | 0%                  |
| 0.1                                 | 4.5               | 7.5                   | 220                 | 1100            | 27%                 |
| 0.39                                | 6.0               | 9.5                   | 150                 | 750             | 50%                 |
| 1.0                                 | 8.5               | 12.0                  | 80                  | 400             | 73%                 |
| 3.0                                 | 12.0              | 16.0                  | 30                  | 150             | 90%                 |

## **Experimental Protocols**

## Protocol 1: Preparation of Platelet-Poor Plasma (PPP)

- Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- Centrifugation: Centrifuge the blood at 2,000 x g for 15 minutes at room temperature to separate the plasma.



- Plasma Collection: Carefully aspirate the supernatant platelet-poor plasma (PPP), avoiding the buffy coat.
- Second Centrifugation: Perform a second centrifugation of the collected PPP at 10,000 x g for 10 minutes to remove any residual platelets.
- Storage: Aliquot the PPP and store at -80°C until use. Thaw aliquots at 37°C for 5 minutes before use.

# Protocol 2: Thrombin Generation Assay using the Calibrated Automated Thrombogram (CAT)

#### Materials:

- Platelet-Poor Plasma (PPP)
- SAR107375 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Thrombin Calibrator (e.g., Thrombinoscope Calibrator)
- Trigger solution (e.g., PPP Reagent containing a low concentration of tissue factor and phospholipids)
- Fluorescent Substrate (e.g., Z-Gly-Gly-Arg-AMC)
- 96-well black microplate
- Fluoroskan Ascent reader or similar fluorescence plate reader equipped with a 390 nm excitation and 460 nm emission filter set and a dispenser.
- Thrombinoscope software or similar data analysis software.

#### Procedure:

 Prepare SAR107375 Dilutions: Prepare a series of dilutions of SAR107375 in the appropriate buffer or PPP to achieve the desired final concentrations in the assay. Include a vehicle control (solvent only).



- Assay Plate Setup:
  - Add 80 μL of the test PPP (pre-incubated with different concentrations of SAR107375 or vehicle) to each well.
  - In separate wells for calibration, add 80 μL of PPP and 20 μL of Thrombin Calibrator.
- Incubation: Incubate the plate at 37°C for 10 minutes.
- Initiate Thrombin Generation:
  - For the test wells, dispense 20 μL of the Trigger solution into each well.
  - $\circ$  For the calibration wells, dispense 20  $\mu L$  of the Trigger solution without tissue factor and phospholipids.
- Add Substrate: Immediately after adding the trigger, dispense 20 μL of the Fluorescent Substrate into all wells.
- Read Fluorescence: Immediately start monitoring the fluorescence intensity at 390 nm (excitation) and 460 nm (emission) at 37°C every 20 seconds for at least 60 minutes.
- Data Analysis: Use the Thrombinoscope software to analyze the raw fluorescence data. The
  software will subtract the background fluorescence, calculate the first derivative of the
  fluorescence signal to determine the rate of thrombin generation, and use the thrombin
  calibrator to convert the signal into thrombin concentration (nM). The software will then
  generate the thrombin generation curve and calculate the key parameters: Lag Time, Time to
  Peak, Peak Height, and ETP.

### **Visualizations**





Click to download full resolution via product page

Caption: Coagulation cascade showing dual inhibition by SAR107375.



Click to download full resolution via product page

Caption: Experimental workflow for the Thrombin Generation Assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Application Notes and Protocols: Investigating Thrombin Generation with SAR107375]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#using-sar107375-to-investigate-thrombingeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com